molecular formula C9H5BrClN3O B1467139 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484211-97-3

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467139
CAS No.: 1484211-97-3
M. Wt: 286.51 g/mol
InChI Key: JPGKAWGWONRQCJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a high-value chemical intermediate designed for research applications in medicinal and organic chemistry. Its structure incorporates both a bromo-chlorophenyl group and a formyl-triazole moiety, making it a versatile scaffold for constructing more complex molecules. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in key molecular interactions . The aldehyde functional group is a critical reactive handle, enabling its use in various synthesis pathways. It is commonly used in condensation reactions to form Schiff bases, in nucleophilic addition reactions, and as a precursor for generating other functional groups like carboxylic acids or alcohols . This makes the compound particularly valuable for creating diverse libraries of triazole derivatives for biological screening. Research into 1,2,3-triazole-4-carboxamide analogs has demonstrated their significant potential as potent inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR), highlighting the promise of this chemical class in developing treatments for drug-resistant cancers and metabolic diseases . Furthermore, 1,2,3-triazole hybrids are extensively investigated for their antimicrobial and antifungal properties, including their ability to inhibit biofilm formation, a major challenge in treating resistant infections . This product is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGKAWGWONRQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the construction of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction between an azide and an alkyne, followed by introduction of the aldehyde group at the 4-position of the triazole ring.

Two main approaches are commonly reported:

Synthesis via α-Haloacrolein and Azide Cycloaddition

A highly regioselective method for preparing 4-formyl-1,2,3-triazoles involves the reaction of α-haloacroleins (such as α-bromoacrolein) with aryl azides under mild conditions.

  • Procedure Example :

    • React α-bromoacrolein with 4-bromo-2-chlorophenyl azide in a solvent mixture of DMSO/H2O (7:3 v/v) at room temperature for approximately 36 hours.
    • Purify the crude product by silica gel column chromatography using ethyl acetate/hexane (1:1) as eluent.
    • This method yields the desired 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde as a white solid with yields typically exceeding 90%.
  • Key Features :

    • Mild reaction conditions at room temperature.
    • High regioselectivity favoring the 4-carbaldehyde substitution on the triazole ring.
    • Avoids harsh reagents and extreme temperatures.
Parameter Details
Reactants α-Bromoacrolein, 4-bromo-2-chlorophenyl azide
Solvent DMSO/H2O (7:3 v/v)
Temperature Room temperature
Reaction Time ~36 hours
Purification Silica gel chromatography (ethyl acetate/hexane 1:1)
Yield ~90-95%
Product Appearance White solid

This method is adapted from the general procedure reported for similar triazole-4-carbaldehydes and is well-suited for the target compound due to the presence of halogen substituents on the phenyl ring which are compatible with the reaction conditions.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative and widely utilized method involves the CuAAC "click" reaction between a terminal alkyne substituted with a 4-bromo-2-chlorophenyl group and an azide bearing a formyl group or vice versa.

  • Typical Procedure :

    • Prepare the alkyne precursor, such as 4-bromo-2-chlorophenyl-propargyl derivative.
    • React with an azide (e.g., formyl azide or a related azide derivative) in the presence of copper(I) sulfate pentahydrate and sodium ascorbate as reducing agent in aqueous or mixed solvent systems at room temperature.
    • Reaction times range from several hours to overnight.
    • The product is isolated by extraction or chromatography.
  • Advantages :

    • High regioselectivity yielding 1,4-disubstituted 1,2,3-triazoles.
    • Mild, "green" reaction conditions with water as solvent component.
    • Scalable and compatible with various functional groups.
Parameter Details
Reactants 4-bromo-2-chlorophenyl alkyne, formyl azide
Catalyst CuSO4·5H2O, sodium ascorbate
Solvent Water/organic solvent mixture
Temperature Room temperature
Reaction Time 12–24 hours
Purification Chromatography or extraction
Yield Moderate to good (60–90%)

This approach is supported by extensive literature on CuAAC synthesis of 1,2,3-triazoles with aldehyde substituents and is adaptable to the target compound.

Preparation from 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole Precursors

A more industrially oriented method involves the selective functionalization of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates.

  • Stepwise Method :

    • Dissolve 1-(4-bromo-2-chlorophenyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyl-THF at low temperature (−78 to 0 °C).
    • Add isopropylmagnesium chloride (Grignard reagent) to selectively replace one bromine atom, forming 1-substituted-4-bromo-1H-1,2,3-triazole.
    • Introduce carbon dioxide gas to carboxylate the triazole ring at the 4-position.
    • Acidify and extract to isolate 1-substituted-1H-1,2,3-triazole-4-carboxylic acid intermediate.
    • Convert the carboxylic acid to the aldehyde via reduction or other functional group transformations.
  • Key Benefits :

    • High yields and purity.
    • Suitable for scale-up and industrial production.
    • Allows for diverse substitution on the triazole nitrogen.
Step Reagents/Conditions Outcome
1. Bromine substitution 1-(4-bromo-2-chlorophenyl)-4,5-dibromo-triazole + iPrMgCl, THF, −78 to 0 °C 1-substituted-4-bromo-1H-1,2,3-triazole
2. Carboxylation CO2 gas introduction, acidic workup 1-substituted-1H-1,2,3-triazole-4-carboxylic acid
3. Conversion to aldehyde Reduction or functional group transformation 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

This method is described in patent literature emphasizing simple operation, high yield, and industrial applicability.

Comparative Analysis of Preparation Methods

Method Reaction Type Conditions Yield Scalability Notes
α-Haloacrolein + Azide Cycloaddition [3+2] Cycloaddition Room temp, 36 h 90–95% Moderate High regioselectivity, mild conditions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click chemistry Room temp, 12–24 h 60–90% High Widely used, green chemistry approach
Grignard Functionalization of Dibromo-Triazole + Carboxylation Organometallic substitution + carboxylation Low temp, multi-step High High Industrial scale, versatile intermediate

Research Findings and Notes

  • The α-haloacrolein method offers a straightforward and highly regioselective route to 4-formyl-1,2,3-triazoles, including halogen-substituted derivatives like 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

  • CuAAC methodology is versatile and allows for the construction of diverse triazole derivatives with aldehyde functionality, often under environmentally benign conditions.

  • The Grignard reagent-based method provides an industrially feasible route, allowing for selective bromine substitution and subsequent carboxylation, which can then be converted to the aldehyde. This method is supported by patent literature emphasizing its efficiency and scalability.

  • Spectroscopic characterization (NMR, IR) and chromatographic purification are standard in all methods to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in polar solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and chloro substituents may enhance the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function.

Comparison with Similar Compounds

Key Observations :

  • The ortho -chloro substituent introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations .

Insights :

  • Yields vary widely (33–96%), influenced by substituent bulkiness and reaction conditions.
  • The target compound’s synthesis may require optimized halogen-tolerant catalysts or protecting groups to manage steric challenges.

Comparison with Target Compound :

  • The bromo-chloro substituents in the target compound may enhance kinase inhibition or metal-binding affinity compared to monosubstituted analogs.
  • Lack of reported bioactivity for the target compound highlights a gap in current research.

Structural and Crystallographic Analysis

Crystal structures of related compounds are resolved using tools like SHELXL and WinGX :

  • Pyrazole analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit planar triazole rings with dihedral angles <10° relative to the phenyl group .
  • Halogen substituents often participate in non-covalent interactions (e.g., C–Br···π), stabilizing crystal packing .

Biological Activity

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. The unique structural features of triazoles contribute to their potential as pharmacologically active agents, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory therapies.

  • Molecular Formula : C9H6BrClN3O
  • Molecular Weight : 276.52 g/mol
  • CAS Number : 1445866-55-6

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole ring have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways.

CompoundCell LineIC50 (µM)Mechanism
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeMDA-MB-23115.5Bcl-2 inhibition
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeHeLa12.3Apoptosis induction

The compound has been found to specifically target Bcl-2-expressing cancer cells, which are often resistant to conventional therapies. This selectivity is crucial for developing targeted cancer treatments.

Antimicrobial Activity

The 1,2,3-triazole scaffold has demonstrated broad-spectrum antimicrobial activity. Studies have shown that derivatives can inhibit both bacterial and fungal growth effectively.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Mechanistic Insights

The biological activities of 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is significant for neurodegenerative disease treatment.
Inhibition of AChEIncreased ACh levelsImproved cognitive function\text{Inhibition of AChE}\rightarrow \text{Increased ACh levels}\rightarrow \text{Improved cognitive function}

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde resulted in a significant decrease in cell viability compared to untreated controls. The mechanism involved activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Action

In a comparative study on various triazole derivatives against Candida albicans and Staphylococcus aureus, the compound exhibited a strong inhibitory effect with an MIC of 16 µg/mL against C. albicans, highlighting its potential as an antifungal agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A substituted alkyne (e.g., 4-bromo-2-chlorophenylacetylene) reacts with an azide precursor (e.g., 4-azidocarbaldehyde) under mild conditions (room temperature, aqueous/organic solvent mixture). Optimization of stoichiometry (1:1.2 alkyne:azide) and catalyst loading (5 mol% CuI) improves yields to >75% . Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for aldehyde (C=O at ~1700 cm1^{-1}) and triazole (C-N at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and isotopic patterns (Br/Cl) .

Q. How do structural features influence reactivity and stability?

The electron-withdrawing 4-bromo-2-chlorophenyl group enhances electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). The triazole ring’s planar geometry promotes π-π stacking in crystal structures, improving thermal stability (decomposition >200°C) .

Q. What are the storage and handling recommendations for this compound?

Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent aldehyde oxidation. Use anhydrous solvents (e.g., DMF, DCM) for reactions. Stability tests indicate <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

ParameterOptimization StrategyOutcome
SolventDMF:H2_2O (3:1)Improves solubility
CatalystCuI/TBTA ligand systemReduces side products
Temperature50°C with microwave assistanceReduces reaction time
Post-purification via recrystallization (ethanol/water) achieves >95% purity .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

For example, if NMR suggests a planar aldehyde group but X-ray shows slight distortion:

  • Dynamic Effects : NMR averages conformers, while X-ray captures static structure.
  • DFT Calculations : Compare theoretical (B3LYP/6-311G**) and experimental data to resolve discrepancies .

Q. What computational methods predict bioactivity of this compound?

Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies binding modes. Pharmacophore modeling highlights critical interactions:

  • Aldehyde oxygen forms hydrogen bonds with catalytic lysine.
  • Halogen substituents enhance hydrophobic pocket binding .

Q. What mechanisms underlie its potential anticancer activity?

In vitro studies on cancer cell lines (e.g., MCF-7, IC50_{50} = 8.2 µM) suggest:

  • Apoptosis Induction : Caspase-3 activation via mitochondrial pathway.
  • ROS Generation : Elevated reactive oxygen species disrupt redox balance .

Q. How does regioselectivity in triazole formation impact downstream applications?

The 1,4-regioisomer (vs. 1,5) dominates due to copper catalysis. This regiochemistry affects hydrogen-bonding capacity and solubility, critical for drug-likeness .

Q. How do substituent modifications alter structure-activity relationships (SAR)?

ModificationEffect on ActivityReference
Br → F at phenylIncreased metabolic stability
Aldehyde → carboxylic acidReduced cytotoxicity
Methyl at triazoleEnhanced lipophilicity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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